molecular formula C11H12N2O2 B1484546 l-Tryptophan-d3 CAS No. 133519-78-5

l-Tryptophan-d3

Cat. No.: B1484546
CAS No.: 133519-78-5
M. Wt: 207.24 g/mol
InChI Key: QIVBCDIJIAJPQS-TUTIDYGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Tryptophan-d3 is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 207.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(2R)-2-deuterio-2-(dideuterioamino)-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m1/s1/i9D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVBCDIJIAJPQS-ZZFUSJFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](CC1=CNC2=CC=CC=C21)(C(=O)O)N([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The microbial cells recovered from 10 ml of the culture medium obtained in Examples 1, 2, and 3 were suspended in 10 ml of the reaction medium (2.5 g/L D,L-tryptophan, 0.05 mM pyridoxal 5'-phosphate, 300 mM potassium phosphate buffer (pH 8.0)) and the reaction was carried out with shaking at 37° C. for 20 hours. The optical purity and amount of tryptophan after the reaction were determined with Crown Pak CR(+) (product of Daicel Chemical Industries, Ltd.) using perchloric acid solution (pH 2.0) as eluent at 40° C. The results of the reaction were shown in Table 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
l-Tryptophan-d3
Reactant of Route 2
l-Tryptophan-d3
Reactant of Route 3
l-Tryptophan-d3
Reactant of Route 4
l-Tryptophan-d3
Reactant of Route 5
l-Tryptophan-d3
Reactant of Route 6
l-Tryptophan-d3

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.